![molecular formula C22H25N5O2 B2402648 3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878734-47-5](/img/structure/B2402648.png)
3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CIP, is a chemical compound that has gained attention in the scientific community due to its potential use as a medicinal drug. CIP belongs to the class of imidazoles, which are known to have a wide range of biological activities. The unique chemical structure of CIP makes it a promising candidate for drug development.
Scientific Research Applications
Receptor Affinity and Inhibitory Activity
Research has explored the affinity of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for serotonin receptors (5-HT1A, 5-HT7) and phosphodiesterases (PDE4B, PDE10A). These studies identified compounds with potent ligand activities for these receptors, highlighting their potential in developing antidepressants and anxiolytics (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
Several compounds derived from 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated antidepressant and anxiolytic-like activities in animal models. These findings are significant for future research aimed at developing new therapeutic agents for treating affective disorders (Zagórska et al., 2009).
Molecular Modeling and Pharmacological Evaluation
Molecular modeling has been used to understand the interaction of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives with various receptors, aiding the design of compounds with specific receptor affinities. Preliminary pharmacological studies have identified several derivatives as potential candidates for antidepressant and anxiolytic applications (Zagórska et al., 2015).
Adenosine Receptor Antagonism
Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also revealed their potential as potent and selective antagonists for the A3 adenosine receptor. This activity could be leveraged in developing drugs targeting various physiological processes modulated by adenosine receptors (Baraldi et al., 2005).
properties
IUPAC Name |
4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14(2)26-15(3)16(4)27-18-19(23-21(26)27)24(5)22(29)25(20(18)28)13-9-12-17-10-7-6-8-11-17/h6-12,14H,13H2,1-5H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEJXPJZPKGZRD-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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